(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
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Description
Vanillylmandelic acid, also known as vanillylmandelate or vma CPD, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillylmandelic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillylmandelic acid has been found in human epidermis and endocrine gland tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, vanillylmandelic acid is primarily located in the cytoplasm. Vanillylmandelic acid participates in a number of enzymatic reactions. In particular, Vanillylmandelic acid can be biosynthesized from 3-methoxy-4-hydroxyphenylglycolaldehyde through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Vanillylmandelic acid and pyrocatechol can be biosynthesized from 3, 4-dihydroxymandelic acid and guaiacol through the action of the enzyme catechol O-methyltransferase. In humans, vanillylmandelic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Vanillylmandelic acid is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Vanillylmandelic acid has a sweet and vanilla taste. Vanillylmandelic acid has been found to be associated with the diseases known as brunner syndrome; vanillylmandelic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
Properties
CAS No. |
13244-77-4 |
---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
CGQCWMIAEPEHNQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](C(=O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Appearance |
Solid powder |
melting_point |
132-134°C |
55-10-7 | |
physical_description |
Solid Pale yellow powder; Sweet vanilla aroma |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Sparingly soluble in water Sparingly soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4 Hydroxy 3 Methoxymandelic Acid 4-Hydroxy-3-Methoxymandelic Acid Acid, 4-Hydroxy-3-Methoxymandelic Acid, Methoxyhydroxymandelic Acid, Vanillylmandelic Acid, Vanilmandelic Methoxyhydroxymandelic Acid Vanillylmandelic Acid Vanilmandelic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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